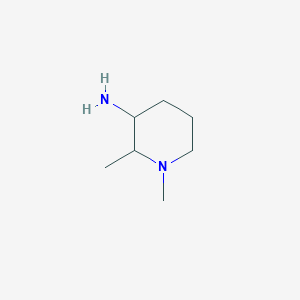

1,2-Dimethylpiperidin-3-amine

Description

BenchChem offers high-quality 1,2-Dimethylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWCETMUBQTQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and properties of 1,2-Dimethylpiperidin-3-amine

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dimethylpiperidin-3-amine

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility, combined with its ability to modulate physicochemical properties such as lipophilicity and basicity, makes it an invaluable building block in drug design.[1] This guide focuses on a specific, yet underexplored, derivative: 1,2-Dimethylpiperidin-3-amine .

While direct literature on this precise molecule is sparse, its structural motifs—a vicinal diamine arrangement on a substituted piperidine ring—suggest significant potential as a scaffold for novel therapeutics, particularly in neurology and oncology.[1][2] This document, therefore, serves as a technical and theoretical framework for researchers and drug development professionals. It outlines plausible synthetic strategies, predicts key physicochemical and spectroscopic properties, and discusses potential applications, drawing upon established chemical principles and data from closely related analogues.

Section 1: Molecular Structure and Stereochemical Complexity

The structure of 1,2-Dimethylpiperidin-3-amine (C₇H₁₆N₂) presents considerable stereochemical complexity, a critical consideration in drug development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] The molecule possesses two stereogenic centers at the C2 and C3 positions of the piperidine ring.

This gives rise to four possible stereoisomers, existing as two pairs of enantiomers:

-

(2R, 3R)-1,2-Dimethylpiperidin-3-amine and its enantiomer (2S, 3S)-1,2-Dimethylpiperidin-3-amine (trans-isomers).

-

(2R, 3S)-1,2-Dimethylpiperidin-3-amine and its enantiomer (2S, 3R)-1,2-Dimethylpiperidin-3-amine (cis-isomers).

The spatial relationship between the C2-methyl group and the C3-amino group dictates the cis/trans configuration, which in turn influences the preferred chair conformation of the piperidine ring and the overall three-dimensional shape of the molecule. Controlling this stereochemistry during synthesis is paramount for isolating and evaluating the biological activity of each distinct isomer.

Section 2: Proposed Synthetic Strategies

Given the absence of a documented synthesis for 1,2-Dimethylpiperidin-3-amine, we can propose several plausible routes based on well-established methodologies for constructing substituted piperidines.[5] The choice of strategy would depend on the availability of starting materials, cost, and the desired level of stereochemical control.

Strategy A: Reductive Amination of a Piperidone Precursor

This is arguably the most direct and versatile approach. The key intermediate is 1,2-dimethylpiperidin-3-one. The synthesis would proceed via the reductive amination of this ketone.

-

Causality: This strategy is powerful because the final amination step is robust and can be performed with various ammonia sources or primary amines. The use of a chiral reducing agent or a chiral auxiliary could potentially induce stereoselectivity at the C3 position. The primary challenge lies in the efficient synthesis of the substituted piperidone precursor.

Section 3: Hypothetical Experimental Protocol (Reductive Amination)

This protocol is a predictive, self-validating workflow based on the reductive amination strategy (Strategy A).

Objective: To synthesize 1,2-Dimethylpiperidin-3-amine from 1,2-dimethylpiperidin-3-one.

Step 1: Imine Formation and In-Situ Reduction

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,2-dimethylpiperidin-3-one (1.0 eq).

-

Solvent and Amine Source: Dissolve the ketone in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add a solution of ammonia in methanol (7N, 5.0 eq).

-

Rationale: DCE is a common solvent for reductive aminations. An excess of the ammonia source is used to drive the equilibrium towards imine formation.

-

-

Reducing Agent Addition: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the ketone starting material. It is less water-sensitive than other hydrides like sodium cyanoborohydride.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.

Step 2: Workup and Extraction

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Rationale: This step neutralizes the acidic byproducts and any remaining reducing agent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of DCM and methanol (with 1% triethylamine) is typically effective.

-

Rationale: The addition of triethylamine to the eluent prevents the protonation of the amine product on the acidic silica gel, which would otherwise lead to peak tailing and poor separation.

-

-

Characterization: Combine the pure fractions and concentrate to yield 1,2-Dimethylpiperidin-3-amine. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The product will likely be a mixture of diastereomers, which may be separable by careful chromatography or by fractional crystallization of a suitable salt (e.g., hydrochloride or tartrate).

Section 4: Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure and data from analogous compounds. [6][7][8]

| Property | Predicted Value / Characteristics | Source of Rationale |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | - |

| Molecular Weight | 128.22 g/mol | - |

| Appearance | Colorless to pale yellow oil | General property of small aliphatic amines |

| pKa (Piperidine N) | ~10.5 - 11.5 | Typical for N-alkyl piperidines |

| pKa (Primary Amine) | ~9.5 - 10.5 | Typical for primary alkylamines |

| LogP | ~0.5 - 1.0 | Estimated from similar structures [6]|

Predicted Spectroscopic Signatures

| Spectroscopy | Predicted Chemical Shift / Absorption | Rationale and Key Features |

| ¹H NMR | ~2.2-2.4 ppm (s, 3H): N-CH₃~1.0-1.2 ppm (d, 3H): C2-CH₃~2.5-3.0 ppm (m, 1H): C3-H~1.5-2.0 ppm (br s, 2H): -NH₂~1.4-3.2 ppm (m): Ring protons | The N-methyl singlet will be distinct. The C2-methyl will be a doublet due to coupling with the C2-H. The -NH₂ protons are often broad and exchangeable with D₂O. [9]The ring protons will exhibit complex splitting patterns. |

| ¹³C NMR | ~55-65 ppm: C2, C6~45-55 ppm: C3~40-45 ppm: N-CH₃~20-30 ppm: C4, C5~10-15 ppm: C2-CH₃ | Carbons adjacent to nitrogen atoms are deshielded and appear in the 40-65 ppm range. [9]The specific shifts will vary between diastereomers. |

| IR Spectroscopy | 3300-3400 cm⁻¹ (two bands): N-H stretch2950-2800 cm⁻¹: C-H stretch1590-1650 cm⁻¹: N-H bend (scissoring) | The presence of two distinct bands in the N-H stretch region is a hallmark of a primary amine (R-NH₂). [10][11] |

| Mass Spec (EI) | m/z 128: Molecular Ion (M⁺)m/z 113: [M-CH₃]⁺m/z 85, 71: Characteristic fragments from α-cleavage | The molecular ion should be visible. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen) is a characteristic fragmentation pathway for amines, leading to resonance-stabilized iminium cations. [12][13] |

Section 5: Potential Applications in Drug Discovery

The 1,2-diamine (or vicinal diamine) motif is a key structural element in numerous biologically active molecules and transition-metal ligands. [14]The 1,2-Dimethylpiperidin-3-amine scaffold offers several attractive features for drug design:

-

Scaffold for Combinatorial Chemistry: The primary amine at the C3 position serves as a versatile handle for derivatization, allowing for the rapid generation of libraries of compounds through techniques like amide coupling or reductive amination.

-

Chelating Moiety: The 1,2-diamine arrangement can act as a bidentate ligand, capable of chelating metal ions. This property is relevant for designing metalloenzyme inhibitors or diagnostic imaging agents.

-

Pharmacophore for CNS Targets: The piperidine ring is a well-established scaffold for targeting central nervous system (CNS) receptors, such as GPCRs and ion channels. [1]The specific substitution pattern of 1,2-Dimethylpiperidin-3-amine could confer novel selectivity for receptor subtypes, for instance, sigma receptors or histamine receptors. [15]4. Chiral Building Block: Once the stereoisomers are separated, they serve as valuable chiral building blocks for the synthesis of complex, enantiomerically pure target molecules, which is a regulatory requirement for many modern pharmaceuticals.

Conclusion

1,2-Dimethylpiperidin-3-amine represents a promising yet underexplored chemical entity. While its synthesis requires careful planning to control stereochemistry, established methods in heterocyclic chemistry provide clear and plausible pathways for its construction. The predictive data on its properties suggest that standard analytical techniques are well-suited for its characterization. For medicinal chemists and drug discovery teams, this molecule offers a novel, three-dimensional scaffold with multiple points for diversification, making it a valuable target for future research and library synthesis programs.

References

-

Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

PubChem. N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

Vasilev, V. P., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

SynZeal. 1-Nitrosopiperidin-3-amine. Available from: [Link]

-

PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.

-

Papke, R. L., et al. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

SpectraBase. 1,2-Dimethyl-3-piperideine. Available from: [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available from: [Link]

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine. Available from: [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

DTIC. Piperidine Synthesis. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

Miyajima, K., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. PubMed. Available from: [Link]

-

Leza, J. C., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available from: [Link]

-

Bulgarian Chemical Communications. Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Available from: [Link]

-

Kim, I. S., & Biscoe, M. R. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. Available from: [Link]

-

Li, H., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available from: [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

-

PASL. (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. chemscene.com [chemscene.com]

- 7. N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dimethylpiperidin-3-amine chemical structure and characteristics

An In-Depth Technical Guide to the Stereochemistry, Synthesis, and Potential Applications of 1,2-Dimethylpiperidin-3-amine

A Note on the Subject Matter: The specific molecule, 1,2-Dimethylpiperidin-3-amine, is not extensively documented in publicly accessible scientific literature. Therefore, this guide leverages established principles of medicinal and synthetic chemistry to construct a comprehensive technical profile. By analyzing its structural components—the piperidine scaffold, the vicinal methyl and amino groups, and N-methylation—we can predict its properties, devise synthetic strategies, and propose potential applications in drug discovery. This document serves as an expert-level, hypothesis-driven analysis for research scientists and drug development professionals.

Molecular Profile and Stereochemical Complexity

1,2-Dimethylpiperidin-3-amine possesses a saturated heterocyclic core, the piperidine ring, which is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional space. The substitution pattern introduces two stereocenters at the C2 and C3 positions, leading to a complex stereochemical landscape.

1.1. Chemical Structure and Isomerism

The structure contains two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These can be grouped into two pairs of enantiomers: (cis) and (trans).

-

Cis Isomers: The methyl group at C2 and the amine group at C3 are on the same face of the piperidine ring. This pair consists of the (2R,3S) and (2S,3R) enantiomers.

-

Trans Isomers: The methyl group at C2 and the amine group at C3 are on opposite faces of the ring. This pair consists of the (2R,3R) and (2S,3S) enantiomers.

The conformational equilibrium of the piperidine ring (chair conformations) is heavily influenced by the steric demands of these substituents. In the trans isomers, a conformation where both the C2-methyl and C3-amine groups are in equatorial positions is likely to be strongly favored to minimize 1,3-diaxial interactions. For the cis isomers, one substituent must adopt a less stable axial position, leading to higher conformational energy. This inherent stereochemical and conformational rigidity is a key feature exploited in rational drug design.

Caption: Retrosynthetic analysis for 1,2-Dimethylpiperidin-3-amine from α-picoline.

2.2. Exemplary Step-by-Step Synthesis Protocol

This protocol describes a diastereoselective synthesis designed to favor the cis isomer, which is often achieved through catalytic hydrogenation of a substituted pyridine where the catalyst directs the approach of hydrogen from one face.

-

Nitration of 2-Methylpyridine:

-

Rationale: Introduction of a nitrogen functionality at the 3-position is the first key step. Direct amination is difficult, so nitration followed by reduction is a classic and reliable strategy.

-

Procedure: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C. Add 2-methylpyridine dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to warm to room temperature and then heat to 90°C for several hours. Quench the reaction by pouring it onto ice and basify with NaOH to precipitate the product, 2-methyl-3-nitropyridine. Filter and recrystallize.

-

-

Reduction of the Nitro Group:

-

Rationale: The nitro group must be reduced to a primary amine before the ring is saturated. This prevents unwanted side reactions during the more forceful ring hydrogenation.

-

Procedure: Dissolve 2-methyl-3-nitropyridine in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Place the mixture under a hydrogen atmosphere (50 psi) and stir at room temperature until hydrogen uptake ceases. Filter off the catalyst and concentrate the solvent under reduced pressure to yield 2-methyl-3-aminopyridine.

-

-

Diastereoselective Hydrogenation of the Pyridine Ring:

-

Rationale: This is the crucial stereochemistry-defining step. Using a heterogeneous catalyst like Rhodium on alumina (Rh/Al₂O₃) under acidic conditions often directs hydrogenation to the cis product. The acidic medium protonates the ring nitrogen, influencing its conformation and steric hindrance on the catalyst surface.

-

Procedure: Dissolve 2-methyl-3-aminopyridine in acetic acid. Add Rh/Al₂O₃ catalyst. Hydrogenate at high pressure (e.g., 1000 psi) and elevated temperature (e.g., 80°C) for 24-48 hours. After filtration of the catalyst, the resulting mixture will contain predominantly cis-2-methylpiperidin-3-amine.

-

-

N-Methylation (Reductive Amination):

-

Rationale: The final step is the installation of the N-methyl group. Reductive amination using formaldehyde is a clean and high-yielding method to form a tertiary amine from a secondary amine.

-

Procedure: Dissolve the cis-2-methylpiperidin-3-amine in methanol. Add an aqueous solution of formaldehyde (37 wt. %). Stir for 1 hour, then add sodium borohydride (NaBH₄) portion-wise at 0°C. The reaction is self-validating as the consumption of the starting material can be monitored by TLC or LC-MS. After the reaction is complete, quench with water, extract with an organic solvent (e.g., dichloromethane), and purify by column chromatography to isolate the target compound, cis-1,2-dimethylpiperidin-3-amine.

-

Potential Applications in Drug Discovery

The 1,2-disubstituted-3-aminopiperidine scaffold is a valuable pharmacophore for interacting with various biological targets, particularly within the central nervous system (CNS). The fixed spatial relationship between the amine and the adjacent methyl group can provide high selectivity for specific receptor subtypes.

3.1. As a Nicotinic Acetylcholine Receptor (nAChR) Modulator

-

Mechanistic Insight: The structure of 1,2-dimethylpiperidin-3-amine bears a resemblance to key pharmacophoric elements of nicotinic agonists like nicotine itself. The protonated amine can form a critical ionic bond with a conserved aspartate residue in the nAChR binding pocket, while the piperidine ring provides a hydrophobic scaffold. The C2-methyl group can act as a stereochemical probe, potentially enhancing selectivity for specific nAChR subtypes, such as the α4β2 or α7 receptors, which are targets for cognitive enhancement and neurodegenerative diseases.

3.2. As a Scaffold for Opioid Receptor Ligands

-

Mechanistic Insight: The piperidine ring is a core component of many potent opioid analgesics (e.g., fentanyl, meperidine). The 3-amino group could serve as a key interaction point, while the N-methyl and C2-methyl groups can be optimized to tune selectivity between mu (μ), delta (δ), and kappa (κ) opioid receptors. The stereochemistry would be critical; for instance, specific isomers might favor κ-opioid agonism, a target for treating addiction and pruritus without the high abuse potential of μ-opioid agonists.

3.3. As a Building Block for Kinase Inhibitors

-

Mechanistic Insight: The primary amine at the C3 position serves as a versatile chemical handle. It can be functionalized to form amide, urea, or sulfonamide linkages, which are common motifs for engaging with the hinge region of protein kinases. The rigid piperidine ring acts as a scaffold to correctly orient these hydrogen-bonding groups, while the methyl groups can be directed towards hydrophobic pockets to enhance potency and selectivity.

Caption: Logical relationships between the core scaffold and its potential applications.

Conclusion and Future Outlook

While 1,2-Dimethylpiperidin-3-amine remains a scientifically underexplored molecule, its structural characteristics suggest significant potential as a scaffold in modern drug discovery. The combination of a privileged piperidine core, defined stereochemistry, and versatile chemical handles makes it an attractive starting point for library synthesis and lead optimization campaigns. Future research should focus on the stereoselective synthesis of all four isomers and their systematic evaluation against key CNS targets like nAChRs and opioid receptors. Such studies would validate the hypotheses presented in this guide and could uncover novel chemical matter for treating complex neurological and psychiatric disorders.

References

-

Title: The medicinal chemistry of the piperidine nucleus. Source: ScienceDirect URL: [Link]

-

Title: Polar surface area (PSA). Source: Drug Discovery Today URL: [Link]

-

Title: Stereoselective Synthesis of Piperidines. Source: Organic Chemistry Portal URL: [Link]

-

Title: Neuronal Nicotinic Acetylcholine Receptor Modulators for the Treatment of Nicotine Dependence. Source: SpringerLink URL: [Link]

-

Title: A review of the synthesis of piperidine-containing opioid ligands. Source: ScienceDirect URL: [Link]

A Comprehensive Technical Guide to Dimethylated Piperidin-3-amines: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical landscape of dimethylated piperidin-3-amines, a class of compounds with significant potential in medicinal chemistry and drug development. Acknowledging the structural ambiguity in the common nomenclature "1,2-Dimethylpiperidin-3-amine," this document will address various isomers, with a primary focus on N,1-dimethylpiperidin-3-amine and its derivatives, for which substantial data is available. We will delve into their synthesis, physicochemical properties, potential applications, and safety considerations, offering a comprehensive resource for researchers in the field.

Navigating the Isomeric Landscape: Identification and Physicochemical Properties

The term "1,2-Dimethylpiperidin-3-amine" can be interpreted in several ways, leading to different chemical structures. The most common interpretations include methylation at the piperidine nitrogen (position 1) and a carbon atom of the ring, or methylation of the exocyclic amine. This guide will focus on key isomers, providing their specific identifiers.

A critical starting point for any chemical investigation is the accurate identification of the compound . Due to the varied placement of two methyl groups on the piperidin-3-amine scaffold, a number of isomers exist, each with a unique Chemical Abstracts Service (CAS) number.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,1-dimethylpiperidin-3-amine | Not explicitly found, PubChem CID: 547176 | C₇H₁₆N₂ | 128.22[1] |

| (S)-N,1-Dimethylpiperidin-3-amine | 1312663-12-9[2] | C₇H₁₆N₂ | 128.22 |

| (R)-1-Methylpiperidin-3-amine | 1001353-92-9[3] | C₆H₁₄N₂ | 114.19 |

| 1,3-Dimethylpiperidin-3-amine | 1236348-35-8[4] | C₇H₁₆N₂ | 128.22[4] |

| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1354621-59-2[5] | C₁₄H₂₂N₂ | 218.34 |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2[6][7] | C₁₄H₂₄Cl₂N₂ | 291.26 |

The physicochemical properties of these molecules are crucial for predicting their behavior in biological systems and for designing appropriate experimental conditions.

Physicochemical Properties of N,1-dimethylpiperidin-3-amine [1]

| Property | Value |

| Molecular Weight | 128.22 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 128.131348519 Da |

| Topological Polar Surface Area | 15.3 Ų |

Synthesis Methodologies: Crafting the Piperidine Core

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. Various strategies have been developed to construct the piperidine ring and introduce the desired functional groups with stereochemical control.

A multi-step route starting from readily available chiral precursors like L-glutamic acid is a common and effective approach for synthesizing enantiomerically pure 3-amino piperidine derivatives.[8] This method involves a series of well-established reactions, ensuring high yields and stereochemical fidelity.

Protocol: Synthesis of a 3-Aminopiperidine Derivative from L-Glutamic Acid[9][10]

This protocol outlines a general strategy that can be adapted for the synthesis of various N-substituted and C-substituted 3-aminopiperidines.

Step 1: Esterification and N-Protection

-

L-glutamic acid is first converted to its corresponding dimethyl ester using thionyl chloride in methanol.

-

The amino group is then protected, typically with a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.

Step 2: Reduction of the Diester

-

The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride in methanol. Careful control of reaction conditions is necessary to achieve complete reduction.

Step 3: Tosylation of the Diol

-

The primary and secondary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step transforms the hydroxyl groups into good leaving groups for the subsequent cyclization.

Step 4: Intramolecular Cyclization

-

The ditosylate is treated with a primary amine (e.g., methylamine for the synthesis of an N-methylpiperidine derivative) to induce intramolecular cyclization, forming the piperidine ring.

Step 5: Deprotection and Further Modification

-

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent).

-

The resulting 3-aminopiperidine can then be further functionalized, for instance, by reductive amination to introduce an N-methyl group on the exocyclic amine.

Caption: General synthetic workflow for substituted 3-aminopiperidines.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] Dimethylated piperidin-3-amines serve as valuable building blocks and key intermediates in the synthesis of pharmacologically active compounds.

3.1. Intermediates for Active Pharmaceutical Ingredients (APIs)

Certain isomers of dimethylated piperidin-3-amines are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as tofacitinib.[10][] Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis. The stereochemistry of the piperidine ring is critical for the drug's efficacy, making the synthesis of enantiomerically pure intermediates paramount. For instance, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key precursor for tofacitinib.[10]

3.2. Scaffolds for Novel Therapeutics

The dimethylaminopiperidine moiety is explored as a pharmacophore in the design of new drugs targeting a variety of biological systems.[12] The basic nitrogen atoms can participate in key interactions with biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. Their structural features make them suitable for developing agents for neurological disorders.[9][13]

Caption: Applications of dimethylated piperidin-3-amines.

Analytical Methods for Characterization

Accurate analytical methods are essential for confirming the identity, purity, and stereochemistry of synthesized dimethylated piperidin-3-amines.

4.1. Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these compounds.[14] Due to the lack of a strong chromophore in the basic piperidine structure, derivatization with an agent like benzoyl chloride may be necessary for UV detection.[14] Chiral HPLC columns can be employed to separate enantiomers and determine enantiomeric excess.[14] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the separation and identification of these and related piperazine analogues.[15]

4.2. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation.[16] Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns, confirming the compound's identity.[16]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling dimethylated piperidin-3-amines.

5.1. Hazard Identification

Many small amine compounds are classified as corrosive and can cause severe skin burns and eye damage.[17] They may also be harmful if swallowed or in contact with skin.[18] It is crucial to consult the Safety Data Sheet (SDS) for the specific isomer being used.[17][18][19]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[18]

-

In case of exposure:

5.3. Storage

Store in a tightly closed container in a dry and well-ventilated place.[19] Keep away from sources of ignition.[19]

Caption: Safety and handling protocol for dimethylated piperidin-3-amines.

Conclusion

The family of dimethylated piperidin-3-amines represents a versatile and valuable class of compounds for chemical researchers and drug development professionals. While the nomenclature can be ambiguous, a clear understanding of the specific isomers and their properties is crucial for successful research. The synthetic pathways, often leveraging chiral pool starting materials, allow for the creation of stereochemically defined building blocks for complex pharmaceutical targets. As research into targeted therapies continues to expand, the utility of these and other substituted piperidines in the design of next-generation therapeutics is set to grow.

References

- QV-0668 - Safety D

- SAFETY D

- 14 - SAFETY D

- Safety D

-

N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

-

Analytical Methods - OPUS at UTS. (2013-10-21). Available at: [Link]

-

1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem. Available at: [Link]

-

Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025-03-01). Available at: [Link]

- Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents.

- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (2024-06-02). Available at: [Link]

-

Analytical Methods - RSC Publishing. Available at: [Link]

- The HPLC analytical approach of 3-amino piperidine - Google Patents.

-

1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R) - PubChem. Available at: [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed Central. (2024-09-02). Available at: [Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019-09-16). Available at: [Link]

Sources

- 1. N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1312663-12-9|(S)-N,1-Dimethylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 3. 1001353-92-9|(R)-1-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1354621-59-2 [sigmaaldrich.com]

- 6. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]

- 10. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 14. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dimethylpiperidin-3-amine

This guide provides a comprehensive analysis of the spectroscopic data for 1,2-Dimethylpiperidin-3-amine, a saturated heterocyclic compound with applications in pharmaceutical and materials science research. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound.

Introduction to 1,2-Dimethylpiperidin-3-amine and its Spectroscopic Characterization

1,2-Dimethylpiperidin-3-amine is a chiral piperidine derivative with two methyl groups and a primary amine substituent. The precise determination of its chemical structure and stereochemistry is paramount for its application in various fields. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will explore the synergy between ¹H NMR, ¹³C NMR, IR, and MS in unequivocally identifying 1,2-Dimethylpiperidin-3-amine. We will not only present the spectral data but also explain the underlying principles that govern the interaction of the molecule with different forms of energy, leading to the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon and hydrogen framework of 1,2-Dimethylpiperidin-3-amine.

Predicted ¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. Due to the unavailability of experimental ¹H NMR data in the public domain, a predicted spectrum is presented and analyzed here. The prediction is based on established computational algorithms that model the magnetic shielding of each proton.

Table 1: Predicted ¹H NMR Data for 1,2-Dimethylpiperidin-3-amine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 2.9 | m | 1H | H3 |

| ~2.5 - 2.6 | m | 1H | H6eq |

| ~2.3 - 2.4 | s | 3H | N1-CH₃ |

| ~2.1 - 2.2 | m | 1H | H2 |

| ~1.9 - 2.0 | m | 1H | H6ax |

| ~1.6 - 1.7 | m | 1H | H4eq |

| ~1.4 - 1.5 | m | 1H | H5eq |

| ~1.2 - 1.3 | m | 1H | H4ax |

| ~1.0 - 1.1 | m | 1H | H5ax |

| ~0.9 - 1.0 | d | 3H | C2-CH₃ |

| ~1.5 - 2.5 | br s | 2H | NH₂ |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 1,2-Dimethylpiperidin-3-amine is expected to be complex due to the presence of a chiral center at C2 and C3, leading to diastereotopic protons on the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the steric environment.

-

N1-CH₃ Signal: A singlet integrating to three protons is predicted around 2.3-2.4 ppm, characteristic of a methyl group attached to a nitrogen atom in a piperidine ring.

-

C2-CH₃ Signal: A doublet integrating to three protons is expected around 0.9-1.0 ppm, resulting from the coupling with the proton at C2.

-

Piperidine Ring Protons: The protons on the piperidine ring (H2, H3, H4, H5, and H6) are expected to appear as complex multiplets in the region of 1.0-2.9 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants due to their distinct spatial orientations.

-

NH₂ Protons: The protons of the primary amine group are expected to give a broad singlet in the range of 1.5-2.5 ppm. The chemical shift and broadness of this signal are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

Caption: Predicted ¹H NMR assignments for 1,2-Dimethylpiperidin-3-amine.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for 1,2-Dimethylpiperidin-3-amine

| Chemical Shift (ppm) | Assignment |

| ~60-65 | C2 |

| ~55-60 | C6 |

| ~50-55 | C3 |

| ~45-50 | N1-CH₃ |

| ~30-35 | C5 |

| ~25-30 | C4 |

| ~15-20 | C2-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in 1,2-Dimethylpiperidin-3-amine.

-

Piperidine Ring Carbons: The carbons of the piperidine ring are expected to resonate in the range of 25-65 ppm. The carbons directly attached to the nitrogen atoms (C2 and C6) are shifted downfield due to the deshielding effect of the nitrogen.

-

Methyl Carbons: The N1-CH₃ carbon is predicted to be around 45-50 ppm, while the C2-CH₃ carbon is expected at a higher field, around 15-20 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups.

Vapor Phase IR Spectrum Data:

A vapor phase IR spectrum is available for N,1-dimethylpiperidin-3-amine. The key absorption bands are summarized below.

Table 3: Key IR Absorption Bands for 1,2-Dimethylpiperidin-3-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, two bands | N-H stretch (primary amine) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (primary amine) |

| 1000 - 1250 | Medium | C-N stretch |

Interpretation of the IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups in 1,2-Dimethylpiperidin-3-amine.

-

N-H Vibrations: The presence of a primary amine is confirmed by the two medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1][2] The N-H bending vibration is also observed around 1590-1650 cm⁻¹.[2]

-

C-H Vibrations: The strong absorptions in the 2800-2950 cm⁻¹ region are characteristic of C-H stretching in the piperidine ring and the methyl groups.

-

C-N Vibrations: The C-N stretching vibrations of the aliphatic amine are expected in the 1000-1250 cm⁻¹ region.[1][2]

Sources

An In-depth Technical Guide to the Reactivity of 1,2-Dimethylpiperidin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of 1,2-Dimethylpiperidin-3-amine, a substituted piperidine derivative. While direct literature on this specific molecule is limited, this document synthesizes established principles of amine and piperidine chemistry to offer a predictive overview for researchers, scientists, and drug development professionals. The guide explores the structural and electronic features of the molecule, its anticipated basicity and nucleophilicity, and its potential applications in organic synthesis and medicinal chemistry. Experimental protocols for analogous structures are provided to guide synthetic efforts.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and enhanced transport across biological membranes.[2] Substituted piperidines, such as 1,2-Dimethylpiperidin-3-amine, offer a rich chemical space for the development of novel therapeutics targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[2] Understanding the reactivity of novel piperidine derivatives is therefore of paramount importance in the design and synthesis of new chemical entities.

This guide focuses on the predicted reactivity of 1,2-Dimethylpiperidin-3-amine, a molecule with distinct stereochemical and electronic features that are expected to govern its chemical behavior.

Molecular Structure and Physicochemical Properties

The structure of 1,2-Dimethylpiperidin-3-amine features a piperidine ring substituted with a methyl group at the 1-position (on the nitrogen atom), a methyl group at the 2-position, and an amino group at the 3-position.

Molecular Formula: C₇H₁₆N₂[3][4]

Molecular Weight: 128.22 g/mol [3][4]

The presence of two stereocenters at the C2 and C3 positions means that 1,2-Dimethylpiperidin-3-amine can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry of the methyl and amino groups will significantly influence the molecule's conformation and, consequently, its reactivity.

Table 1: Predicted Physicochemical Properties of 1,2-Dimethylpiperidin-3-amine Analogues

| Property | N,1-dimethylpiperidin-3-amine[3] | 1,3-Dimethylpiperidin-3-amine[4] |

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol | 128.22 g/mol |

| LogP | 0.4 | 0.4294 |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | 29.26 Ų |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

Analysis of Reactivity: Basicity and Nucleophilicity

The reactivity of 1,2-Dimethylpiperidin-3-amine is primarily dictated by the lone pairs of electrons on its two nitrogen atoms. The basicity and nucleophilicity of these nitrogens are influenced by a combination of inductive effects, steric hindrance, and the hybridization of the nitrogen orbitals.

Basicity

Both the tertiary amine within the piperidine ring (N1) and the primary amine at the 3-position (C3-NH₂) are basic.

-

Ring Nitrogen (N1): This is a tertiary amine. The methyl group attached to it exerts a +I (electron-donating) inductive effect, which increases the electron density on the nitrogen and is expected to enhance its basicity compared to an unsubstituted piperidine.[5] However, in aqueous media, the stability of the protonated form is also influenced by solvation, which is less effective for tertiary amines due to steric hindrance around the nitrogen.[5]

-

Exocyclic Amino Group (C3-NH₂): This is a primary amine. Its basicity will be influenced by the electronic effects of the piperidine ring and the adjacent methyl group. The alkyl groups of the ring will have an electron-donating effect, tending to increase its basicity.

In general, alkylamines are more basic than ammonia due to the electron-donating nature of alkyl groups.[5] The pKa of the conjugate acid of a simple secondary amine like piperidine is around 11, making it a relatively strong base.[6] We can predict that both nitrogen atoms in 1,2-Dimethylpiperidin-3-amine will exhibit significant basicity.

Nucleophilicity

Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile. While often correlated with basicity, nucleophilicity is more sensitive to steric effects.[7]

-

Ring Nitrogen (N1): The tertiary amine at N1 is expected to be a reasonably good nucleophile. However, the presence of the adjacent methyl group at C2 will introduce steric hindrance, potentially reducing its nucleophilicity towards bulky electrophiles.

-

Exocyclic Amino Group (C3-NH₂): The primary amine at the 3-position is less sterically hindered than the ring nitrogen and is therefore predicted to be the more reactive nucleophile in many cases, especially in reactions with sterically demanding electrophiles. Primary amines are generally good nucleophiles.[8]

The interplay between the electronic and steric factors will determine which nitrogen atom preferentially reacts in a given chemical transformation.

Diagram 1: Factors Influencing the Reactivity of 1,2-Dimethylpiperidin-3-amine

Caption: Factors influencing the basicity and nucleophilicity of 1,2-Dimethylpiperidin-3-amine.

Potential Synthetic Applications and Reactions

Based on the predicted reactivity, 1,2-Dimethylpiperidin-3-amine can be a valuable building block in organic synthesis.

N-Acylation and N-Alkylation

The primary amino group is expected to readily undergo acylation with acyl chlorides or anhydrides to form amides. It should also be susceptible to alkylation with alkyl halides. The tertiary amine in the ring is generally unreactive towards acylation but can be alkylated to form a quaternary ammonium salt.

Reductive Amination

The primary amine can participate in reductive amination reactions with aldehydes and ketones to form secondary or tertiary amines. This is a powerful method for introducing further diversity into the molecule.

Formation of Heterocycles

The diamine functionality could be utilized in the synthesis of various heterocyclic systems, for example, through condensation reactions with dicarbonyl compounds.

As a Chiral Auxiliary or Ligand

Given its chiral nature, enantiomerically pure forms of 1,2-Dimethylpiperidin-3-amine could potentially be used as chiral auxiliaries or as ligands in asymmetric catalysis.

Proposed Synthetic Routes

Synthesis from a Substituted Pyridine

A common approach to piperidine synthesis involves the reduction of a corresponding pyridine derivative.[9] A potential route could start from a suitably substituted aminomethylpyridine.

Diagram 2: Proposed Synthesis of a 1,2-Dimethylpiperidin-3-amine Analogue

Caption: A plausible synthetic route to a related piperidine derivative.[10]

Multi-step Synthesis from Acyclic Precursors

More complex, multi-step syntheses can be envisioned starting from acyclic precursors, potentially involving cyclization reactions. For example, a Mannich/Wittig/cycloisomerization sequence has been reported for the synthesis of chiral 1,2-dihydropyridines, which can be further reduced to piperidines.[11]

Experimental Protocols for Analogous Reactions

The following are example protocols for reactions that would be analogous to those involving 1,2-Dimethylpiperidin-3-amine, based on literature for similar compounds.

Protocol: Reductive Amination of a Piperidine Derivative

This protocol is adapted from the synthesis of Dimethyl(piperidin-3-ylmethyl)amine.[12]

-

Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1 equivalent) in a suitable solvent such as methanol.

-

Imine Formation: Add formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents) to the solution. Stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol: N-Boc Protection of an Amino Piperidine

This protocol is based on the synthesis of 3-(N-Boc amino) piperidine derivatives.

-

Reaction Setup: Dissolve the aminopiperidine (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Addition of Reagents: Add triethylamine (3 equivalents) to the solution, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.

-

Work-up: Quench the reaction with distilled water and extract the product with dichloromethane. Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

Conclusion

1,2-Dimethylpiperidin-3-amine presents an interesting scaffold for further chemical exploration. Based on fundamental principles of organic chemistry, it is predicted to be a reactive diamine, with the exocyclic primary amine likely serving as the more potent nucleophile due to reduced steric hindrance. The synthetic accessibility of such substituted piperidines, coupled with their prevalence in medicinal chemistry, underscores the importance of understanding their reactivity. The predictive analysis and example protocols provided in this guide aim to facilitate future research and development involving this and related piperidine derivatives.

References

-

1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 19, 2026, from [Link]

-

5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved January 19, 2026, from [Link]

- CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents. (n.d.).

-

Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PubMed Central. (2021, April 8). Retrieved January 19, 2026, from [Link]

-

What's the order of basicity of amines? - Quora. (2017, February 21). Retrieved January 19, 2026, from [Link]

-

Basicity of Amines - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). Retrieved January 19, 2026, from [Link]

-

Relative basicity of cyclic amines - Chemistry Stack Exchange. (2016, December 6). Retrieved January 19, 2026, from [Link]

-

24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved January 19, 2026, from [Link]

-

Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Retrieved January 19, 2026, from [Link]

-

Nucleophilicities of Primary and Secondary Amines in Water | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nucleophilicities and Lewis Basicities of Tertiary Amines - Elektronische Hochschulschriften der LMU München. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nucleophilicity - ethene vs dimethyl amine : r/chemhelp - Reddit. (2020, October 28). Retrieved January 19, 2026, from [Link]

-

Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 19, 2026, from [Link]

-

Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions - DORAS | DCU Research Repository. (n.d.). Retrieved January 19, 2026, from [Link]

-

Reactions of 1,2-Diones with 3-Aminopyridine | Request PDF - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]

- 10. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 11. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]

physical and chemical properties of 1,2-Dimethylpiperidin-3-amine

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 1,2-Dimethylpiperidin-3-amine, a sparsely documented substituted piperidine derivative. Given the current absence of extensive experimental data in publicly accessible literature for this specific compound, this document leverages expert analysis of its structural analogues and established principles of organic chemistry to offer a predictive guide for researchers, scientists, and professionals in drug development. The guide outlines predicted physicochemical properties, proposes a viable synthetic pathway, and details a comprehensive workflow for the structural characterization and validation of 1,2-Dimethylpiperidin-3-amine.

Introduction and the Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements and functionalizations, making it a privileged scaffold in drug design. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1] The substitution pattern on the piperidine ring is critical in modulating biological activity, pharmacokinetics, and molecular recognition.[2]

This guide focuses on the specific, yet under-researched, molecule: 1,2-Dimethylpiperidin-3-amine . The presence of a primary amine at the C3 position, coupled with methyl groups at the C2 and N1 positions, suggests a compound with multiple stereocenters and potential for complex biological interactions. The lack of available data presents both a challenge and an opportunity for novel research in areas requiring chiral amine building blocks. This document serves as a foundational resource for any scientific endeavor to synthesize and characterize this compound.

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for 1,2-Dimethylpiperidin-3-amine is not currently available in peer-reviewed literature. The following properties are predicted based on the known data of structurally similar compounds, such as N,1-dimethylpiperidin-3-amine, 1,3-Dimethylpiperidin-3-amine, and other substituted 3-aminopiperidines.[3][4] These values should be considered estimates pending experimental verification.

Table 1: Predicted Physicochemical Properties of 1,2-Dimethylpiperidin-3-amine

| Property | Predicted Value | Rationale / Comparative Compound |

| Molecular Formula | C₇H₁₆N₂ | Based on structure |

| Molecular Weight | 128.22 g/mol | Calculated from molecular formula[3] |

| Appearance | Colorless to pale yellow liquid | Typical for small aliphatic amines |

| Boiling Point | ~160-180 °C | Extrapolated from similar dimethylpiperidines |

| Solubility | Soluble in water and common organic solvents (Ethanol, Chloroform, Dichloromethane) | Expected for a small, polar amine |

| pKa (Conjugate Acid) | 9.0 - 10.5 | Typical for secondary/tertiary piperidines and a primary amine |

| LogP | ~0.4 - 0.8 | Estimated based on isomers like N,1-dimethylpiperidin-3-amine (LogP ~0.4)[3] |

Proposed Synthetic Pathway

A robust and logical synthesis for 1,2-Dimethylpiperidin-3-amine can be designed starting from commercially available 1-methyl-3-piperidone. The proposed pathway involves a stereoselective addition of a methyl group followed by reductive amination.

Caption: Proposed two-step synthesis of 1,2-Dimethylpiperidin-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive methodology. Researchers must prioritize standard laboratory safety procedures, including the use of personal protective equipment and conducting reactions within a fume hood.

Step 1: Synthesis of 1,2-Dimethyl-3-piperidone

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) (1.1 equivalents) is added slowly. 1-Methyl-3-piperidone (1.0 equivalent), dissolved in anhydrous THF, is then added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.

-

Causality Explanation: LDA is a strong, non-nucleophilic base, ideal for quantitatively forming the kinetic enolate at the less-hindered α-carbon (C4), minimizing self-condensation. The low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control.

-

-

Alkylation: Methyl iodide (1.2 equivalents) is added dropwise to the enolate solution. The reaction is allowed to stir at -78 °C for 2-3 hours and then slowly warm to room temperature overnight.

-

Causality Explanation: Methyl iodide is a highly reactive electrophile for the Sₙ2 reaction with the nucleophilic enolate. Adding it at low temperature controls the exothermic reaction.

-

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 1,2-dimethyl-3-piperidone.

Step 2: Synthesis of 1,2-Dimethylpiperidin-3-amine

-

Reaction Setup: To a round-bottom flask, add 1,2-dimethyl-3-piperidone (1.0 equivalent), ammonium acetate (10 equivalents), and methanol.

-

Reductive Amination: Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise to the stirring solution at room temperature. The reaction is stirred for 24-48 hours and monitored by TLC or GC-MS.

-

Causality Explanation: Ammonium acetate serves as the ammonia source for the in-situ formation of an iminium intermediate. Sodium cyanoborohydride is a mild reducing agent that is stable in protic solvents and selectively reduces the iminium ion much faster than it reduces the ketone, preventing the formation of the corresponding alcohol. This one-pot procedure is highly efficient.

-

-

Workup and Purification: The reaction mixture is carefully acidified to pH ~2 with concentrated HCl to decompose any remaining NaBH₃CN (Caution: HCN gas evolution). The solvent is removed under reduced pressure. The residue is dissolved in water and washed with dichloromethane to remove any unreacted ketone. The aqueous layer is then basified to pH >12 with solid NaOH and extracted thoroughly with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1,2-Dimethylpiperidin-3-amine. Further purification can be achieved by distillation under reduced pressure.

Proposed Workflow for Structural Characterization

Once synthesized, the identity and purity of 1,2-Dimethylpiperidin-3-amine must be rigorously confirmed.

Caption: A logical workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to diastereomers. Key expected signals include:

-

A singlet or narrow multiplet for the N-CH₃ group around 2.2-2.6 ppm.

-

A doublet for the C2-CH₃ group, coupled to the proton at C2.

-

A complex series of multiplets for the piperidine ring protons between 1.5-3.5 ppm.

-

A broad singlet for the -NH₂ protons, which would disappear upon D₂O exchange.

-

-

¹³C NMR: The carbon spectrum should show 7 distinct signals (for each diastereomer). The carbons adjacent to the nitrogen atoms will be deshielded, appearing further downfield.

-

C2 and C3 would likely appear in the 45-60 ppm range.

-

The N-CH₃ and C2-CH₃ carbons would appear in the upfield region (20-45 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight. For a molecular formula of C₇H₁₆N₂, the expected exact mass is 128.1313 g/mol .[3] Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 128. Characteristic fragmentation patterns for piperidines involve alpha-cleavage adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

-

A characteristic pair of medium-intensity peaks for the primary amine (N-H stretch) is expected around 3300-3500 cm⁻¹.

-

A broad N-H bend (scissoring) vibration around 1600 cm⁻¹.

-

Strong C-H stretching bands for the aliphatic methyl and methylene groups just below 3000 cm⁻¹.

Potential Applications and Future Directions

While the specific utility of 1,2-Dimethylpiperidin-3-amine is unproven, its structure suggests potential as a valuable chiral building block in several areas:

-

Asymmetric Catalysis: Chiral diamines are widely used as ligands in metal-catalyzed asymmetric synthesis.

-

Pharmaceutical Scaffolding: The 3-aminopiperidine motif is present in several drugs. This novel, methylated version could be used to build new chemical entities with unique pharmacological profiles. The methyl groups can influence binding affinity, metabolic stability, and lipophilicity.

-

Material Science: Chiral amines can be used in the development of chiral polymers and materials for separation sciences.

Future research should focus on the successful synthesis of this compound, the separation and characterization of its diastereomers, and the exploration of its utility in the aforementioned applications.

Conclusion

1,2-Dimethylpiperidin-3-amine represents an unexplored area within the well-established field of piperidine chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By offering predictive data and detailed hypothetical protocols, it aims to lower the barrier to entry for researchers interested in exploring this and other novel substituted piperidines, potentially unlocking new avenues in drug discovery and catalysis.

References

-

D.S. Belov, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7350. Available at: [Link]

-

A. A. F. Ashenafi, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116398. Available at: [Link]

-

PubChem. N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

-

S. Khom, et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(6), 893-900. Available at: [Link]

-

PubChem. N,1-dimethylpiperidin-3-amine - Computed Properties. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Piperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

-

D. C. Piper, et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(21), 9069–9074. Available at: [Link]

Sources

- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 3. N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethylated Piperidin-3-amines: Focus on N,1-Dimethylpiperidin-3-amine

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of dimethylated piperidin-3-amine scaffolds, with a primary focus on the well-documented isomer, N,1-dimethylpiperidin-3-amine. While the specific constitutional isomer 1,2-dimethylpiperidin-3-amine is addressed, the guide centers on the more scientifically and commercially relevant N,1-isomer due to the wealth of available data. This document is intended for researchers, scientists, and professionals in drug development who are leveraging substituted piperidine cores in their synthetic and medicinal chemistry programs.

Introduction and Isomeric Considerations

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. Amination at the 3-position, in particular, offers a key vector for derivatization.

The user's query for "1,2-Dimethylpiperidin-3-amine" specifies a precise constitutional isomer. However, this specific structure is not widely referenced in scientific literature or commercial inventories. A more prominent and extensively studied isomer is N,1-dimethylpiperidin-3-amine (CAS No: 4606-66-0).[2] Both isomers share the same molecular formula and weight, but differ in the placement of a methyl group, which significantly impacts their synthesis and chemical behavior.

-

1,2-Dimethylpiperidin-3-amine : Methyl groups at the ring nitrogen (position 1) and a ring carbon (position 2).

-

N,1-Dimethylpiperidin-3-amine : Methyl groups at the ring nitrogen (position 1) and the exocyclic amine nitrogen (position N).

Given the limited data on the 1,2-isomer, this guide will focus on the properties and applications of N,1-dimethylpiperidin-3-amine , providing a robust and data-supported resource for researchers working with this class of compounds.

Core Molecular and Physical Properties

The fundamental properties of N,1-dimethylpiperidin-3-amine are summarized below. These data are crucial for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | N,1-dimethylpiperidin-3-amine | PubChem[2] |

| CAS Number | 4606-66-0 | PubChem[2] |

| Molecular Formula | C₇H₁₆N₂ | PubChem[2] |

| Molecular Weight | 128.22 g/mol | PubChem[2] |

| Monoisotopic Mass | 128.131348519 Da | PubChem[2] |

| Appearance | Flammable liquid and vapor | ECHA C&L Inventory[2] |

Note: The molecular formula and weight are identical for the 1,2-dimethylpiperidin-3-amine isomer.

Synthesis Strategies and Mechanistic Rationale

The synthesis of substituted piperidines is a well-established field, yet the specific route to N,1-dimethylpiperidin-3-amine requires careful consideration of precursor availability and stereochemical control. A common conceptual pathway involves the reductive amination of a suitable ketone precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, logical workflow for synthesizing N,1-dimethylpiperidin-3-amine from a commercially available piperidone precursor.

Caption: A conceptual workflow for the synthesis of N,1-dimethylpiperidin-3-amine.

Exemplary Protocol: Reductive Amination

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of 1-methyl-3-piperidone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at 0°C, add a solution of methylamine (1.1-1.5 eq) in the same solvent.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.

-

Causality Insight: This step relies on the nucleophilic attack of the primary amine on the ketone's carbonyl carbon. The reaction is typically reversible, and the subsequent reduction step drives the equilibrium towards the product.

-

-

Reduction: Cool the reaction mixture again to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise.

-

Expertise Note: Sodium cyanoborohydride (NaBH₃CN) can also be used and is often preferred for its milder nature and tolerance of a wider pH range. Catalytic hydrogenation (H₂, Pd/C) is an alternative for larger-scale synthesis.

-

-

Workup: After the reaction is complete, quench the excess reducing agent carefully with water or a dilute acid. Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH) and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure N,1-dimethylpiperidin-3-amine.

Applications in Drug Discovery and Development

N,1-dimethylpiperidin-3-amine and its derivatives are valuable building blocks in medicinal chemistry, particularly for constructing molecules with therapeutic potential. The chiral nature of this compound makes its stereoisomers, such as (S)-N,1-dimethylpiperidin-3-amine, important for stereoselective synthesis.[3]

Role as a Key Synthetic Intermediate

The primary application of this compound is as a precursor in the synthesis of more complex biologically active molecules.[3] Its structural features are particularly relevant for the development of Janus kinase (JAK) inhibitors .[3]

The diagram below illustrates the logical relationship of N,1-dimethylpiperidin-3-amine as a building block in a drug discovery program.

Caption: Role of N,1-dimethylpiperidin-3-amine in a drug discovery workflow.